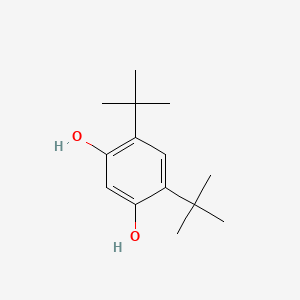

4,6-Di-tert-butylresorcinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-ditert-butylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFMXIXXYWHFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063818 | |

| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5374-06-1 | |

| Record name | 4,6-Di-tert-butylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5374-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Di-tert-butylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005374061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-di-tert-butylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DI-TERT-BUTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W0IAD4I0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Di-tert-butylresorcinol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-di-tert-butylresorcinol, a substituted phenol with significant antioxidant properties. This document details its chemical structure, physicochemical properties, synthesis, and relevant experimental protocols, offering valuable insights for its application in research and drug development.

Chemical Structure and Identification

This compound, also known by its IUPAC name 4,6-di-tert-butylbenzene-1,3-diol, is an aromatic organic compound. Its structure consists of a resorcinol (1,3-dihydroxybenzene) ring substituted with two tert-butyl groups at positions 4 and 6. These bulky alkyl groups significantly influence the molecule's steric and electronic properties, contributing to its notable antioxidant activity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties

| Property | Value |

| IUPAC Name | 4,6-di-tert-butylbenzene-1,3-diol |

| Synonyms | 4,6-Di-(tert-butyl)benzene-1,3-diol, 4,6-Di-tert-butyl-1,3-benzenediol |

| CAS Number | 5374-06-1[1][2] |

| Molecular Formula | C₁₄H₂₂O₂[1][2] |

| Molecular Weight | 222.32 g/mol [1] |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 120-125 °C[3][4] |

| Solubility | Good solubility in organic solvents, less soluble in water.[2] |

| pKa | Data not readily available |

Table 2: Spectroscopic Data

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectral data available, specific peak assignments require further analysis. |

| ¹³C NMR | Spectral data available, specific peak assignments require further analysis. |

| IR Spectrum | Data available, characteristic peaks for O-H and C-H stretches are expected. |

| Mass Spectrometry | m/z top peak: 207; m/z 2nd highest: 57; m/z 3rd highest: 222. |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of resorcinol using a tert-butylating agent, such as tert-butanol or methyl tert-butyl ether, in the presence of a suitable acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a generalized procedure based on established Friedel-Crafts alkylation methods. Researchers should optimize reaction conditions for their specific laboratory setup.

Materials:

-

Resorcinol

-

tert-Butanol

-

Acid catalyst (e.g., solid acid catalyst like H-beta zeolite, or a Lewis acid like AlCl₃)

-

Solvent (e.g., a non-polar organic solvent like hexane or toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in the chosen solvent.

-

Catalyst Addition: Add the acid catalyst to the solution. The amount and type of catalyst will need to be optimized.

-

Addition of Alkylating Agent: Slowly add tert-butanol to the reaction mixture. The reaction may be exothermic, so controlled addition and cooling might be necessary.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, filter it off. If a Lewis acid is used, quench the reaction by carefully adding water or a dilute acid solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography on silica gel.

Figure 2: General workflow for the synthesis of this compound.

Antioxidant Properties and Experimental Evaluation

This compound is recognized for its antioxidant properties, which are attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, stabilized by the adjacent tert-butyl groups. The antioxidant capacity can be evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Materials:

-

This compound

-

DPPH solution (in methanol or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. Prepare a series of dilutions from the stock solution.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each dilution of the sample solution to the wells. Add the same volume of the solvent to a control well.

-

Initiate Reaction: Add a specific volume of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

-

This compound

-

ABTS solution

-

Potassium persulfate solution

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

ABTS•+ Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

-

Reaction Mixture: In a 96-well plate, add a small volume of each sample dilution to the wells.

-

Initiate Reaction: Add a larger volume of the diluted ABTS•+ solution to each well.

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

IC₅₀ Determination: Determine the IC₅₀ value from the plot of percentage inhibition versus concentration.

Figure 3: General experimental workflow for DPPH and ABTS antioxidant assays.

Potential Signaling Pathways in Biological Systems

While specific studies on the signaling pathways directly modulated by this compound are limited, the closely related compound, 4-butylresorcinol, has been studied for its effects on melanogenesis. It is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibition is thought to be a direct competitive mechanism and does not significantly involve signaling pathways like ERK or Akt that can also modulate melanogenesis.

The antioxidant properties of hindered phenols like this compound suggest a potential role in modulating cellular signaling pathways sensitive to redox state, such as the Nrf2-ARE pathway, which is a master regulator of the antioxidant response. However, direct evidence for this compound's activity on this pathway requires further investigation.

Figure 4: Hypothesized involvement of this compound in the Nrf2-ARE antioxidant response pathway.

Applications in Drug Development

The potent antioxidant activity of this compound makes it a promising candidate for various applications in drug development and pharmaceutical formulations. Its primary role is as a stabilizer to prevent the oxidative degradation of active pharmaceutical ingredients (APIs). Furthermore, its ability to scavenge free radicals suggests potential therapeutic applications in conditions associated with oxidative stress, although this requires further preclinical and clinical investigation.

Conclusion

This compound is a well-defined chemical entity with significant potential as an antioxidant. This guide provides a foundational understanding of its chemical and physical properties, a practical protocol for its synthesis, and standardized methods for evaluating its antioxidant capacity. For researchers and professionals in drug development, this compound warrants further exploration for its utility as both a pharmaceutical excipient and a potential therapeutic agent in oxidative stress-related pathologies. Further studies are encouraged to elucidate its precise mechanism of action in biological systems and to quantify its antioxidant efficacy with more specific data.

References

An In-depth Technical Guide to the Synthesis of 4,6-Di-tert-butylresorcinol from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,6-di-tert-butylresorcinol from resorcinol, a process of significant interest in the pharmaceutical and chemical industries. The primary synthetic route detailed is the Friedel-Crafts alkylation, a robust and widely utilized method for the C-alkylation of aromatic compounds. This document outlines the core reaction, optimized protocols for achieving high yields of the desired di-substituted product, and detailed methodologies for purification. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, this guide includes detailed diagrams of the synthetic pathway and experimental workflows to provide a clear and practical resource for laboratory application.

Introduction

Resorcinol and its alkylated derivatives are important compounds with applications ranging from pharmaceuticals to polymer production. This compound, in particular, serves as a key intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. The tert-butyl groups enhance the lipophilicity and can sterically hinder certain positions on the aromatic ring, making it a valuable building block in multi-step syntheses.

The most common and direct method for the preparation of this compound is the Friedel-Crafts alkylation of resorcinol. This electrophilic aromatic substitution reaction typically employs a tert-butylating agent, such as tert-butanol or methyl-tert-butyl ether, in the presence of a strong acid catalyst. While the reaction can yield a mixture of mono- and di-alkylated products, this compound is the thermodynamically favored isomer.[1] Optimization of reaction conditions is crucial to maximize the yield of the desired di-substituted product.

Synthesis of this compound

The core of the synthesis is the Friedel-Crafts alkylation of the resorcinol ring at the 4 and 6 positions. The hydroxyl groups of resorcinol are activating and ortho-, para-directing, making the 2, 4, and 6 positions susceptible to electrophilic attack. Due to steric hindrance, substitution occurs preferentially at the 4 and 6 positions.

Reaction Mechanism

The reaction proceeds through the formation of a tert-butyl carbocation from the alkylating agent in the presence of a strong acid catalyst. This carbocation then acts as the electrophile in the subsequent aromatic substitution steps.

Reaction Scheme:

Resorcinol + 2 tert-Butanol (or MTBE) --(Acid Catalyst)--> this compound + 2 H₂O

Catalysts

A variety of acid catalysts can be employed for this reaction, broadly categorized as homogeneous and heterogeneous catalysts.

-

Homogeneous Catalysts: Strong Brønsted acids like concentrated sulfuric acid are effective and commonly used.[2] However, their use presents challenges in terms of separation, catalyst recovery, and potential for corrosion.[1]

-

Heterogeneous Catalysts: Solid acid catalysts offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact.[3] Examples include zeolites, ion-exchange resins, and supported heteropolyacids.[4][5] The catalytic activity and product selectivity can be influenced by the catalyst's pore characteristics, acid strength, and the number of acid sites.[4]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound using a homogeneous acid catalyst, based on established methods.[2]

Materials and Equipment

-

Resorcinol

-

tert-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Isopropyl ether (or other suitable solvent)

-

Toluene

-

Sodium Hydroxide solution (for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 55 parts by weight of resorcinol in 165 parts by weight of isopropyl ether.

-

Catalyst Addition: While stirring, carefully add 25 parts by weight of concentrated sulfuric acid to the solution.

-

Addition of Alkylating Agent: Heat the mixture to 55 °C. Over a period of 30 minutes, add 82 parts by weight of tert-butanol dropwise to the reaction mixture while maintaining the temperature at 55 °C.[2]

-

Reaction: After the addition is complete, raise the temperature and maintain it for 2 hours to ensure the reaction goes to completion.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully separate the sulfuric acid layer.

-

Wash the organic layer (oil layer) several times with small portions of water.

-

Add a suitable solvent like toluene to extract the product.

-

Neutralize the organic layer by washing with a dilute solution of sodium hydroxide, followed by water washes until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude crystalline product.[2]

-

Purify the crude this compound by recrystallization from a suitable solvent such as hexane or a mixture of toluene and petroleum ether.

-

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound under different catalytic conditions.

Table 1: Synthesis using Homogeneous Catalyst

| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Conc. H₂SO₄ | tert-Butanol | Isopropyl ether | 55 | 2.5 | High (not specified) | [2] |

Table 2: Synthesis using Heterogeneous Catalysts

| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Resorcinol Conversion (%) | Selectivity for 4,6-DTBR (%) | Reference |

| H-Y Zeolite | tert-Butanol | Dodecane | 80 | 99 | 49 | [4] |

| H-BEA Zeolite | tert-Butanol | Dodecane | 80 | 99 | 25 | [4] |

| H-ZSM-5 | tert-Butanol | Dodecane | 80 | 95 | 1 | [4] |

| H-Mordenite | tert-Butanol | Dodecane | 80 | 99 | 2 | [4] |

Note: Selectivity for this compound (4,6-DTBR) can be influenced by catalyst structure, with larger pore zeolites favoring the formation of the di-substituted product.

Visualizations

Synthesis Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from resorcinol via Friedel-Crafts alkylation is a well-established and efficient method. While homogeneous catalysts like sulfuric acid provide high conversion, heterogeneous catalysts offer significant process advantages, including easier separation and reduced environmental impact. The choice of catalyst and optimization of reaction parameters are key to maximizing the yield and purity of the desired di-substituted product. This guide provides a foundational understanding and practical protocols for researchers and professionals in the field of chemical synthesis and drug development. Further research into novel and more sustainable catalytic systems continues to be an area of active investigation.

References

- 1. researchportal.vub.be [researchportal.vub.be]

- 2. JP2524739B2 - Method for producing 2-alkyl-resorcinol - Google Patents [patents.google.com]

- 3. Friedel-Crafts alkylation of resorcinol with methyl-tert-butylether over immobilized Keggin tungstophosphoric acid heterogeneous catalysts | DIAL.pr - BOREAL [dial.uclouvain.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4,6-di-tert-butylbenzene-1,3-diol

IUPAC Name: 4,6-di-tert-butylbenzene-1,3-diol Synonyms: 4,6-Di-tert-butylresorcinol CAS Number: 5374-06-1 Molecular Formula: C₁₄H₂₂O₂ Molecular Weight: 222.32 g/mol

This technical guide provides a comprehensive overview of 4,6-di-tert-butylbenzene-1,3-diol, a substituted resorcinol derivative. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities, with a focus on its potential as an antioxidant and an endocrine-disrupting chemical.

Chemical and Physical Properties

4,6-di-tert-butylbenzene-1,3-diol is a hydrophobic organic compound characterized by a dihydroxybenzene (resorcinol) ring substituted with two tert-butyl groups at positions 4 and 6. These bulky alkyl groups significantly influence its physical properties, such as enhancing its thermal stability and solubility in organic solvents.[1]

| Property | Value | Reference |

| IUPAC Name | 4,6-di-tert-butylbenzene-1,3-diol | [2] |

| CAS Number | 5374-06-1 | [2] |

| Molecular Formula | C₁₄H₂₂O₂ | [2] |

| Molecular Weight | 222.32 g/mol | [2] |

| Melting Point | 120-125 °C | [3] |

| Form | Solid | [3] |

| LogP | 3.6928 | [4] |

Synthesis

The synthesis of 4,6-di-tert-butylbenzene-1,3-diol is typically achieved through the Friedel-Crafts alkylation of resorcinol. In this electrophilic aromatic substitution reaction, resorcinol is reacted with a tert-butylating agent, such as methyl-tert-butyl ether (MTBE), in the presence of an acid catalyst. The di-alkylated product, this compound, is the thermodynamically favored product of this reaction.[3][5][6] While this compound is often a byproduct in syntheses aiming for mono-alkylated resorcinols, its production can be maximized by adjusting reaction conditions.[6]

Experimental Protocol: Friedel-Crafts Alkylation of Resorcinol

This protocol describes a general method for the acid-catalyzed alkylation of resorcinol, which yields this compound as a major product.

Materials:

-

Resorcinol

-

Methyl-tert-butyl ether (MTBE)

-

Solid acid catalyst (e.g., mesoporous alumina impregnated with sulfuric acid, or a heteropolyacid like Keggin tungstophosphoric acid)[3][5][6]

-

An appropriate solvent (e.g., additional MTBE)[7]

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (e.g., 7 g) in a suitable solvent such as methyl-tert-butyl ether (e.g., 45 mL).[7]

-

Place the reactor in an oil bath and heat the mixture to the desired reaction temperature (e.g., 60 °C) under magnetic stirring.[7]

-

Add the acid catalyst (e.g., 0.7 g) to the reaction mixture.[7]

-

Monitor the reaction progress using a suitable analytical method, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture by filtration.

-

The filtrate, containing the product mixture, can be subjected to work-up procedures including washing with aqueous solutions to remove any remaining acid and unreacted resorcinol.

-

Purify the crude product by techniques such as recrystallization or column chromatography to isolate 4,6-di-tert-butylbenzene-1,3-diol.

Biological Activity and Potential Applications

Substituted phenols, particularly those with bulky tert-butyl groups, are recognized for their antioxidant properties.[8] Additionally, there is growing evidence that this class of compounds can act as endocrine disruptors by interacting with nuclear hormone receptors.

Antioxidant Activity

Phenolic compounds, including resorcinol derivatives, can act as antioxidants by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating oxidative chain reactions. The presence of electron-donating tert-butyl groups can enhance this activity.[8] While specific quantitative data for the antioxidant capacity of 4,6-di-tert-butylbenzene-1,3-diol is not extensively reported in the literature, the general methodology for assessing such activity is well-established.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro assay to determine the free radical scavenging capacity of a compound.[9][10][11]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.[9][10]

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be adjusted to achieve an absorbance of approximately 1.0 at 517 nm.[9]

-

Sample Preparation: Prepare a series of dilutions of 4,6-di-tert-butylbenzene-1,3-diol in the same solvent.

-

Reaction: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution (e.g., 3 mL) with a smaller volume of the sample solution (e.g., 100 µL).[11] Prepare a control sample with the solvent instead of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[11]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage versus concentration.

Endocrine Disrupting Potential

A significant area of interest for tert-butylated phenols is their potential to act as endocrine-disrupting chemicals (EDCs).[7] EDCs can interfere with the body's endocrine system by mimicking, blocking, or otherwise altering the normal function of hormones.[12] The primary mechanisms involve interaction with nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).[12][13]

Studies on various substituted phenols have shown that they can bind to these receptors. For instance, compounds like 4-tert-butylphenol and 2,4-di-tert-butylphenol have demonstrated the ability to bind to the estrogen receptor.[4] Furthermore, a range of phenols, including 2-tert-butylphenol, have been identified as antagonists for the androgen receptor.[14] Given its structure, 4,6-di-tert-butylbenzene-1,3-diol is a candidate for exhibiting similar activities.

Mechanism of Action - Nuclear Receptor Interaction: The proposed mechanism involves the binding of the phenolic compound to the ligand-binding domain (LBD) of a nuclear receptor like the ER or AR. This interaction can either mimic the natural hormone (agonist activity) or block the natural hormone from binding (antagonist activity). This binding event can trigger or inhibit a cascade of cellular responses, including the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene transcription.[1][15]

Experimental Protocol: In Vitro Receptor Transcriptional Activation Assay

This type of assay is used to determine if a chemical can activate or inhibit a specific nuclear receptor.

Principle: The assay utilizes a mammalian cell line (e.g., HeLa or 22Rv1) that has been engineered to express a specific nuclear receptor (e.g., human ERα or AR) and a reporter gene (e.g., luciferase) linked to a hormone-responsive promoter. If the test compound binds to and activates the receptor, the receptor-ligand complex will bind to the promoter and drive the expression of the reporter gene, which produces a measurable signal (e.g., light). Antagonistic activity is measured by the ability of the compound to reduce the signal produced by a known agonist.[16][17]

Methodology:

-

Cell Culture: Culture the appropriate reporter cell line under standard conditions.

-

Dosing: Plate the cells in a multi-well format and expose them to a range of concentrations of 4,6-di-tert-butylbenzene-1,3-diol. For antagonist testing, cells are co-treated with the test compound and a known receptor agonist.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Signal Detection: Lyse the cells and measure the reporter gene product (e.g., luminescence for luciferase).

-

Data Analysis: Normalize the reporter signal to a measure of cell viability to account for cytotoxicity. Agonist activity is expressed as a fold-induction over a vehicle control, and antagonist activity is expressed as a percentage inhibition of the response to the reference agonist. Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of 4,6-di-tert-butylbenzene-1,3-diol.

Signaling Pathway for Potential Endocrine Disruption

Caption: Proposed mechanism for endocrine disruption via nuclear receptor interaction.

References

- 1. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4398047A - 2-Substituted-4,6-di-t-butylresorcinol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same - Google Patents [patents.google.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]

- 16. Disruption of androgen and estrogen receptor activity in prostate cancer by a novel dietary diterpene carnosol: implications for chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estrogenic and androgenic activity of tert-butyl phenolic antioxidants assessed by in vitro receptor transcriptional activation and their association with insilico molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Di-tert-butylresorcinol (CAS: 5374-06-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Di-tert-butylresorcinol, a substituted phenol, is a compound of interest in various scientific fields due to its notable antioxidant properties. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, biological activities, and relevant experimental protocols. The information presented herein is intended to support research and development efforts in medicinal chemistry, drug development, and related disciplines.

Physicochemical Properties

This compound is a solid, crystalline compound with limited solubility in water but good solubility in organic solvents.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5374-06-1 | [2][3] |

| Molecular Formula | C₁₄H₂₂O₂ | [2][3] |

| Molecular Weight | 222.32 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 120-125 °C | [5] |

| Boiling Point | Not definitively reported at atmospheric pressure. | |

| Solubility | Less soluble in water; Soluble in organic solvents. | [1] |

| IUPAC Name | 4,6-di-tert-butylbenzene-1,3-diol | [6] |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of resorcinol.[7] This electrophilic aromatic substitution reaction utilizes a tert-butylating agent, such as tert-butanol or methyl-tert-butyl ether, in the presence of an acid catalyst.[7][8]

Experimental Protocol: Friedel-Crafts Alkylation of Resorcinol

This protocol describes a general procedure for the synthesis of this compound based on established Friedel-Crafts alkylation methods.

Materials:

-

Resorcinol

-

tert-Butanol (or methyl-tert-butyl ether)

-

Acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like an ion-exchange resin)

-

Solvent (e.g., a non-polar organic solvent like heptane or toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in the chosen solvent.

-

Slowly add the acid catalyst to the reaction mixture while stirring.

-

Add tert-butanol (or methyl-tert-butyl ether) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activities and Mechanisms of Action

The biological activities of this compound are primarily attributed to its phenolic structure, which allows it to act as an antioxidant. While specific studies on this compound are limited, related di-tert-butylated phenolic compounds have shown various biological effects.[9][10]

Antioxidant Activity

As a sterically hindered phenol, this compound is expected to be an effective radical scavenger. The tert-butyl groups enhance the stability of the phenoxyl radical formed upon donation of a hydrogen atom, thereby terminating radical chain reactions. This antioxidant property is valuable in stabilizing pharmaceutical formulations by preventing oxidative degradation.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

UV-Vis spectrophotometer

-

96-well microplate

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of the test compound (this compound) and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Tyrosinase Inhibition

While much of the research on tyrosinase inhibition focuses on the related compound 4-butylresorcinol, some resorcinol derivatives are known to inhibit tyrosinase, a key enzyme in melanin synthesis.[7][11] The inhibitory mechanism is often competitive, where the inhibitor binds to the active site of the enzyme.[8]

Experimental Protocol: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound

-

Positive control (e.g., Kojic acid)

-

96-well microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound (this compound) and the positive control.

-

In a 96-well plate, add the tyrosinase solution and the test compound or control.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a short period.

-

Initiate the enzymatic reaction by adding L-DOPA solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of control reaction - Rate of sample reaction) / Rate of control reaction] x 100

-

The IC₅₀ value can be determined from a dose-response curve.

Potential Signaling Pathways

Phenolic antioxidants can influence various cellular signaling pathways. For instance, they can modulate pathways related to oxidative stress and inflammation. While specific pathways for this compound have not been elucidated, a hypothetical pathway based on the known actions of other phenolic compounds is presented below.

References

- 1. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound = 99.0 GC 5374-06-1 [sigmaaldrich.com]

- 6. This compound | C14H22O2 | CID 79337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.vub.be [researchportal.vub.be]

- 9. 2,6-Di-tert-butyl-4-(2'-thenoyl)phenol(R-830): a novel nonsteroidal anti-inflammatory agent with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4,6-Di-tert-butylresorcinol: A Technical Guide

Introduction: 4,6-Di-tert-butylresorcinol, with the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.32 g/mol , is a sterically hindered phenolic compound.[1] Its structure, characterized by a resorcinol (1,3-dihydroxybenzene) core with two bulky tert-butyl groups at positions 4 and 6, makes it a subject of interest in chemical synthesis and as an antioxidant.[1] A thorough analysis using various spectroscopic techniques is essential for its structural confirmation, purity assessment, and quality control. This guide provides an in-depth overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Quantitative Spectroscopic Data Summary

The following sections present the expected quantitative data from the analysis of this compound, summarized in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | Singlet (s) | 1H | Aromatic H (H-5) |

| ~ 6.2 - 6.4 | Singlet (s) | 1H | Aromatic H (H-2) |

| ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | Phenolic OH (exchangeable) |

| ~ 1.4 | Singlet (s) | 18H | tert-butyl CH₃ |

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 150 - 155 | Quaternary Aromatic | C-OH (C-1, C-3) |

| ~ 135 - 140 | Quaternary Aromatic | C-C(CH₃)₃ (C-4, C-6) |

| ~ 120 - 125 | Tertiary Aromatic | C-H (C-5) |

| ~ 100 - 105 | Tertiary Aromatic | C-H (C-2) |

| ~ 34 - 36 | Quaternary Aliphatic | C (CH₃)₃ |

| ~ 30 - 32 | Primary Aliphatic | C(C H₃)₃ |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch (phenolic, H-bonded) |

| ~ 3100 - 3000 | Medium, Sharp | Aromatic C-H stretch |

| ~ 2960 - 2870 | Strong, Sharp | Aliphatic C-H stretch (from tert-butyl) |

| ~ 1600 - 1580 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1500 - 1400 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1470 - 1450 | Medium | Aliphatic C-H bend (CH₃) |

| ~ 1390 - 1365 | Medium, Sharp | Aliphatic C-H bend (tert-butyl split peak) |

| ~ 1250 - 1150 | Strong | Aromatic C-O stretch (phenolic) |

| ~ 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table 4: Key GC-MS Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment / Interpretation |

| 222 | Moderate | [M]⁺: Molecular Ion |

| 207 | High (Base Peak) | [M-15]⁺: Loss of a methyl radical (•CH₃) from a tert-butyl group |

| 57 | High | [C(CH₃)₃]⁺: tert-butyl cation fragment |

Data derived from NIST GC-MS analysis.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's conjugated system. For this compound, absorptions are expected due to the π → π* transitions of the substituted benzene ring.

Table 5: Expected UV-Vis Absorption Maxima (Solvent: Ethanol)

| Expected λₘₐₓ (nm) | Transition Type | Chromophore |

| ~ 275 - 285 | π → π* | Substituted Benzene Ring |

Experimental Protocols & Workflows

Accurate data acquisition relies on meticulous sample preparation and standardized instrument parameters.

General Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic characterization is outlined below.

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved.

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.

-

Acquisition: Tune and shim the instrument. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a 300 or 500 MHz spectrometer are typically sufficient.[3][4][5][6]

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7]

Protocol 2: FTIR Data Acquisition

-

Sample Preparation: Place approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

-

Grinding: Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.[1]

-

Acquisition: Place the pellet into the sample holder of the FTIR spectrometer.

-

Measurement: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ to obtain a high signal-to-noise ratio. A background spectrum of an empty sample holder should be recorded first.

Protocol 3: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar DB-5ms column). A temperature gradient is used to separate the analyte from any impurities.

-

Ionization & Analysis: As the compound elutes from the GC column, it enters the Mass Spectrometer source (typically Electron Ionization, EI, at 70 eV). The resulting ions are separated by their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

-

Data Analysis: The resulting mass spectrum is recorded. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and lower m/z peaks represent fragment ions.

Protocol 4: UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

-

Measurement: Place the cuvettes in the spectrophotometer. First, record a baseline spectrum with the blank. Then, measure the absorbance of the sample solution across the desired wavelength range (e.g., 200 - 400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Structure-Spectra Correlation

The chemical structure of this compound directly dictates its spectroscopic output. The diagram below illustrates the relationship between specific structural motifs and their expected spectroscopic signals.

Caption: Correlation of molecular structure with spectroscopic signals.

References

- 1. This compound | C14H22O2 | CID 79337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C14H22O2 | CID 79337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. epfl.ch [epfl.ch]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. rsc.org [rsc.org]

Physical and chemical properties of 4,6-Di-tert-butylresorcinol

An In-depth Technical Guide on the Physical and Chemical Properties of 4,6-Di-tert-butylresorcinol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physical and chemical properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Properties of this compound

This compound is an organic compound belonging to the resorcinol family, which are dihydroxybenzene derivatives.[1] The presence of two tert-butyl groups at the 4 and 6 positions significantly influences its chemical properties, enhancing its hydrophobicity and thermal stability.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It typically presents as a white to off-white or brown crystalline solid.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O₂ | [2][4] |

| Molecular Weight | 222.32 g/mol | [2][5][4] |

| Appearance | White to Gray to Brown powder/crystal | [1][2] |

| Melting Point | 120-125 °C | [2] |

| Solubility | Good solubility in organic solvents; less soluble in water | [1] |

| CAS Number | 5374-06-1 | [1][2][4] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are used for this compound.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 4,6-ditert-butylbenzene-1,3-diol | [5] |

| Synonyms | 1,3-Di-tert-butyl-4,6-dihydroxybenzene, 4,6-Bis(1,1-dimethylethyl)-1,3-benzenediol | [1][2] |

| InChI | InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3 | [1][2][5] |

| InChIKey | KJFMXIXXYWHFAN-UHFFFAOYSA-N | [2][5] |

| SMILES | CC(C)(C)c1cc(c(O)cc1O)C(C)(C)C | [1][2][5] |

| EC Number | 226-366-3 | [2][5] |

| Beilstein/REAXYS | 2049541 | [2] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Data Type | Key Peaks / Information | Source(s) |

| ¹H NMR | Data available via spectral databases. | [5] |

| ¹³C NMR | Data available via spectral databases. | [5] |

| Mass Spectrometry | Major fragments observed at m/z 222, 207, 115 (GC-MS). | [5] |

| Infrared (IR) | Spectra available via KBr-Pellet and Vapor Phase techniques. | [5] |

Chemical Properties and Reactivity

Antioxidant Activity

This compound is primarily recognized for its potent antioxidant properties.[1][6] The phenolic hydroxyl groups can donate hydrogen atoms to scavenge free radicals, which is a key mechanism in preventing oxidative degradation. This makes it a valuable stabilizer in various industrial applications, including polymers and rubber.[1] It is also used in pharmaceutical formulations to prevent oxidation.[6]

Oxidation

As a phenolic compound, this compound is susceptible to oxidation. The reaction can be catalyzed by enzymes or chemical oxidants. Oxidation can lead to the formation of quinone-type structures.[7][8] Base-catalyzed oxidation is a known issue for sterically hindered phenols, leading to discoloration (e.g., yellowing) in the presence of a basic environment.[9]

References

- 1. CAS 5374-06-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 4,6-二叔丁基间苯二酚 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C14H22O2 | CID 79337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (5374-06-1) at Nordmann - nordmann.global [nordmann.global]

- 7. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stabilization-technologies.com [stabilization-technologies.com]

Toxicological Profile of 4,6-Di-tert-butylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available toxicological data for 4,6-Di-tert-butylresorcinol (CAS No. 5374-06-1). A comprehensive search of scientific literature and regulatory databases has revealed a significant lack of detailed toxicological studies for this specific substance. The information presented herein is based on limited data from safety data sheets and supplier information. Data for structurally related compounds is provided for context and comparative purposes only and should not be considered representative of the toxicological profile of this compound.

Introduction

This compound, also known as 4,6-bis(1,1-dimethylethyl)-1,3-benzenediol, is a substituted resorcinol.[1] Resorcinol and its derivatives are used in various industrial and commercial applications, including as antioxidants in polymers and rubber, and potentially in the cosmetic and pharmaceutical industries.[1][2] Given the potential for human exposure, a thorough understanding of the toxicological profile of this compound is essential for risk assessment and safe handling. This technical guide provides a summary of the available toxicological data and highlights the existing data gaps.

Hazard Identification

The primary source of toxicological information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]

Table 1: GHS Hazard Classification for this compound [3]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |

Toxicological Data (Data Gap)

A comprehensive search for quantitative toxicological data for this compound yielded no specific studies. The following sections detail the significant data gaps for key toxicological endpoints.

Acute Toxicity

No data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for this compound were found in the public domain.

Repeated Dose Toxicity

There are no publicly available studies on the sub-acute, sub-chronic, or chronic toxicity of this compound. Therefore, No Observed Adverse Effect Levels (NOAELs) or Lowest Observed Adverse Effect Levels (LOAELs) have not been established.

Genotoxicity

No in vitro or in vivo genotoxicity studies, such as the Ames test, chromosomal aberration assay, or micronucleus test, were found for this compound.

Carcinogenicity

There are no available studies to assess the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were identified.

Experimental Protocols (General)

In the absence of specific studies for this compound, this section provides a general overview of standard experimental protocols for key toxicological endpoints, based on OECD guidelines. These are provided as a reference for the type of studies that would be required to fill the existing data gaps.

Table 2: General Experimental Protocols for Key Toxicological Endpoints

| Endpoint | Test Guideline | Brief Protocol Description |

| Acute Oral Toxicity | OECD 420, 423, 425 | Administration of the test substance by oral gavage to fasted animals (typically rodents) at one or a series of dose levels. Observations for mortality and clinical signs of toxicity are made over a 14-day period. |

| Skin Irritation | OECD 439 (In Vitro) | The test substance is applied topically to a reconstructed human epidermis model. Cell viability is measured after a defined exposure and post-incubation period to assess irritation potential. |

| Eye Irritation | OECD 492 (In Vitro) | The test substance is applied to a reconstructed human cornea-like epithelium model. Tissue viability is assessed to predict the potential for eye irritation. |

| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 | Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance with and without metabolic activation. A positive result is indicated by a significant increase in the number of revertant colonies. |

| In Vitro Mammalian Chromosomal Aberration Test | OECD 473 | Cultured mammalian cells are exposed to the test substance with and without metabolic activation. Cells are harvested at a suitable time, and metaphase chromosomes are examined for structural aberrations. |

| In Vivo Mammalian Erythrocyte Micronucleus Test | OECD 474 | The test substance is administered to rodents. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage. |

| Repeated Dose 28-day Oral Toxicity Study | OECD 407 | The test substance is administered daily by oral gavage to rodents at three or more dose levels for 28 days. Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology are evaluated to determine the NOAEL. |

Signaling Pathways and Mechanisms of Toxicity (Data Gap and Surrogate Information)

No studies were identified that investigated the specific signaling pathways or mechanisms of toxicity for this compound.

For context, the parent compound, resorcinol , has been shown to have effects on the thyroid gland, primarily through the inhibition of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis.[4][5] This can lead to goitrogenic effects at high doses.[5] However, it is unknown if the bulky tert-butyl groups in this compound would sterically hinder interaction with thyroid peroxidase or if other mechanisms of toxicity would be more prominent.

Another related compound, 4-n-butylresorcinol , is a well-documented inhibitor of tyrosinase, the key enzyme in melanin synthesis.[6][7] Its mechanism of action in reducing hyperpigmentation is through competitive inhibition of this enzyme.[8] While this provides insight into the biological activity of a substituted resorcinol, it is related to its therapeutic effect rather than a toxicological pathway.

Due to the lack of specific information for this compound, a signaling pathway diagram for its toxicity cannot be constructed. Instead, a logical diagram illustrating the current data gaps is provided below.

Caption: Logical diagram illustrating the significant data gaps in the toxicological profile of this compound.

To address these data gaps, a tiered approach to toxicological testing could be employed. The following diagram illustrates a general workflow for such an assessment.

Caption: A generalized tiered workflow for the toxicological assessment of a data-poor substance like this compound.

Conclusion

The publicly available toxicological data for this compound is insufficient to conduct a comprehensive risk assessment. While GHS classifications indicate potential for skin, eye, and respiratory irritation, there is a critical lack of quantitative data for acute and repeated dose toxicity, as well as for genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Furthermore, there is no information on the metabolic fate or mechanisms of toxicity for this compound. To adequately characterize the toxicological profile of this compound, further studies following established guidelines are necessary. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound, based on the available hazard information and the significant data gaps.

References

- 1. CAS 5374-06-1: this compound | CymitQuimica [cymitquimica.com]

- 2. carlroth.com [carlroth.com]

- 3. This compound | C14H22O2 | CID 79337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Resorcinol (CICADS 71, 2006) [inchem.org]

- 5. Toxicology review and risk assessment of resorcinol: thyroid effects. | Sigma-Aldrich [merckmillipore.com]

- 6. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-n-butylresorcinol, a depigmenting agent used in cosmetics, reacts with tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Resorcinol Derivatives: A Technical Guide

Introduction

Resorcinol (1,3-dihydroxybenzene) is a highly versatile phenolic compound that serves as a privileged scaffold in medicinal chemistry and drug development.[1] Its unique meta-dihydroxy arrangement allows for favorable interactions with a variety of biological targets while offering greater stability against oxidation compared to other phenolic structures like catechols.[1] This has spurred the development of a vast array of resorcinol derivatives with a wide spectrum of pharmacological activities, including potent enzyme inhibition, antimicrobial, antioxidant, and anticancer effects.[1][2][3][4] The biological activity of these derivatives can be precisely adjusted by modifying the core structure, where the position, length, and nature of substituents significantly influence potency and selectivity.[1] This technical guide provides an in-depth overview of the key biological activities of resorcinol derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows for researchers, scientists, and drug development professionals.

Enzyme Inhibitory Activity

Resorcinol derivatives have demonstrated significant inhibitory activity against several therapeutically important enzymes. The structure-activity relationship (SAR) studies consistently emphasize that substitutions at the 4- and 5-positions, particularly with lipophilic alkyl chains, can dramatically enhance potency through improved hydrophobic interactions within the enzyme's active site.[1]

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, making it a primary target for agents treating hyperpigmentation.[1][5] Resorcinol derivatives are among the most potent tyrosinase inhibitors discovered.[1] A direct correlation exists between the length of an alkyl chain at the 4-position and the inhibitory potency.[1] For instance, 4-butylresorcinol (rucinol) and the more recently developed thiamidol are highly effective inhibitors used in dermocosmetic agents.[5][6] The mechanism is believed to involve the oxidation of the resorcinol substrate into an intermediate that causes the irreversible elimination of copper from the tyrosinase active site, leading to inactivation.[5]

Aldose Reductase Inhibition

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which becomes overactivated during hyperglycemia, contributing to diabetic complications.[1][7][8] Inhibition of AR is a key therapeutic strategy, and resorcinol derivatives have emerged as effective inhibitors.[7][8] The inhibitory effect generally increases with the length of the alkyl chain substituent; for example, 4-hexylresorcinol and 5-pentylresorcinol show significantly lower IC50 values than derivatives with shorter alkyl chains.[1][7]

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone crucial for the stability of numerous client proteins involved in cancer progression, making it a prime target for anticancer treatments.[1][3] The resorcinol moiety is a cornerstone of many potent Hsp90 inhibitors, including several that have entered clinical trials.[3][9] These derivatives typically bind to the N-terminal domain of Hsp90, inhibiting its function.[3][9]

Anticancer Activity

Certain resorcinol derivatives exhibit significant antitumor effects by inducing apoptosis in various cancer cell lines.[10] For example, ardisiphenol D, a methoxy-hydroquinone derivative of resorcinol, has shown inhibitory activity against human pancreatic (PANC-1), lung (A549), and breast (MCF-7) cancer cells.[10] The mechanism of action involves the activation of caspases (caspase-3 and caspase-9) and the up-regulation of the Bax/Bcl-2 protein expression ratio, key markers of the apoptotic pathway.[10] The Hsp90 inhibitory action of many resorcinol derivatives is also a primary contributor to their anticancer properties.[3][9]

Antimicrobial Activity

Resorcinol derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[4][11] Their mechanism often involves the disruption of microbial cell walls and the denaturation of proteins.[12] For example, 4-hexylresorcinol exhibits activity against a wide range of oropharyngeal pathogens, including Streptococcus, Staphylococcus, and Candida species.[13] Brominated resorcinol dimers have also shown potent antibacterial activity and inhibitory effects against enzymes essential for fungal survival, such as isocitrate lyase in Candida albicans.[4]

Antioxidant Activity

The phenolic hydroxyl groups in the resorcinol structure confer antioxidant properties, enabling them to act as free radical scavengers.[14][15] Alkylresorcinols, found naturally in whole grains, have been studied for their potential health benefits, including anti-inflammatory and antioxidant effects.[14] The antioxidant capacity is influenced by the position of the hydroxyl groups, with hydroquinone (1,4-dihydroxybenzene) generally showing higher activity than resorcinol (1,3-dihydroxybenzene).[15]

Quantitative Data Summary

The biological activities of various resorcinol derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and cytotoxicity, and the minimum inhibitory concentration (MIC) for antimicrobial effects.

Table 1: Enzyme Inhibition by Resorcinol Derivatives

| Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Pentylresorcinol | Aldose Reductase (human) | 9.90 | [1][7] |

| 4-Hexylresorcinol | Aldose Reductase (human) | 17.32 | [1][7] |

| 4-Ethylresorcinol | Aldose Reductase (human) | 19.25 | [1][7] |

| 2-Methylresorcinol | Aldose Reductase (human) | 28.87 | [1][7] |

| 5-Methylresorcinol | Aldose Reductase (human) | 43.31 | [1][7] |

| Resorcinol | Aldose Reductase (human) | 49.50 | [7] |

| 2,5-Dimethylresorcinol | Aldose Reductase (human) | 57.75 | [1][7] |

| Thiamidol | Tyrosinase (human) | 1.1 | [6] |

| 4-Aminoindanone Derivative (51) | Tyrosinase (human) | 0.14 | [16] |

| 4-Aminoindanone Derivative (51) | Tyrosinase (mushroom) | 0.0086 | [16] |

| Chalcone Derivative (28) | Tyrosinase (mushroom) | 1.0 |[16] |

Table 2: Anticancer Cytotoxicity of Resorcinol Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ardisiphenol D (Compound 3) | PANC-1 (Pancreatic) | Not specified, but most active | [10] |

| Oleoyl Hybrid (Compound 1) | HCT116 (Colorectal) | 22.4 | [17] |

| Oleoyl Hybrid (Compound 2) | HCT116 (Colorectal) | 0.34 | [17] |

| Oleoyl Hybrid (Compound 1) | HTB-26 (Breast) | 10 - 50 | [17] |

| Oleoyl Hybrid (Compound 2) | HTB-26 (Breast) | 10 - 50 | [17] |

| Oleoyl Hybrid (Compound 1) | PC-3 (Prostate) | 10 - 50 | [17] |

| Oleoyl Hybrid (Compound 2) | PC-3 (Prostate) | 10 - 50 | [17] |

| Oleoyl Hybrid (Compound 1) | HepG2 (Hepatocellular) | 10 - 50 | [17] |

| Oleoyl Hybrid (Compound 2) | HepG2 (Hepatocellular) | 10 - 50 |[17] |

Table 3: Antimicrobial Activity of Resorcinol Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Hexylresorcinol | Candida albicans | 8 - 16 | [13] |

| 4-Hexylresorcinol | Various Streptococcus spp. | ≤ 16 | [13] |

| 4-Hexylresorcinol | Various Staphylococcus spp. | ≤ 16 | [13] |

| 5-Methylresorcinol | Mycobacterium smegmatis | 300 (300 mg/L) | [13] |

| 5-Methylresorcinol | Staphylococcus aureus | >5000 (>5000 mg/L) | [13] |

| Meroterpenoid Derivative (1) | E. coli, M. luteus, P. aeruginosa | 8 |[18] |

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

References

- 1. benchchem.com [benchchem.com]

- 2. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 3. Resorcinol - Wikipedia [en.wikipedia.org]

- 4. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation | Bentham Science [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Discovery and Mechanistic Exploration of Substituted Resorcinols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted resorcinols, a class of phenolic compounds, have a rich history rooted in the quest for antiseptics and have evolved into a versatile scaffold in modern drug discovery and cosmetic science. Their unique chemical properties, particularly the meta-dihydroxybenzene core, have enabled the development of a wide array of derivatives with potent biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to substituted resorcinols. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

The journey of substituted resorcinols began in the early 20th century, a time of burgeoning interest in antiseptic agents following the revolutionary work of Joseph Lister with phenol (carbolic acid)[1]. Chemists sought to enhance the efficacy of phenol while mitigating its undesirable properties, such as a strong odor and skin irritation[1]. This exploration led to the investigation of various phenol derivatives, including resorcinols[1].